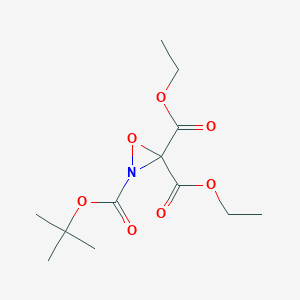

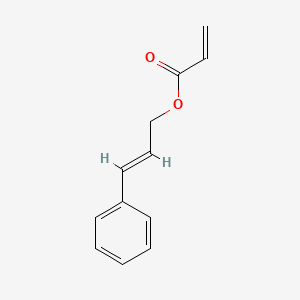

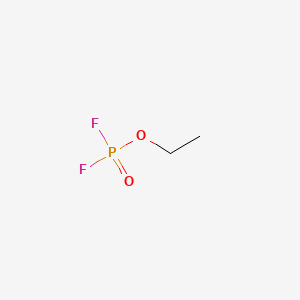

![molecular formula C13H8FIN2 B3052902 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 478040-44-7](/img/structure/B3052902.png)

2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine

Overview

Description

The compound “2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine” is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine” include the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Scientific Research Applications

Fluorescence Enhancement

Research on imidazo[1,2-a]pyridines, including derivatives like 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine, has demonstrated their potential as organic fluorophores. Studies on these compounds have explored their application in fluorescence emission, suggesting their utility in fields such as biomarker development and photochemical sensing. The fluorescent properties of these compounds can be enhanced by specific substituents in the heterocycle and phenyl rings (Velázquez-Olvera et al., 2012).

Suzuki Cross-Coupling Reaction

The 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine compound has been studied for its reactivity in the Suzuki cross-coupling reaction. This reaction is significant in organic chemistry for creating carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds. The influence of the 2-substituent, such as the 4-fluorophenyl group, on the rate of this coupling process has been a focus of research, providing insights for synthetic chemistry applications (Enguehard et al., 2001).

Alzheimer’s Disease Imaging

Studies have explored the use of fluorinated imidazo[1,2-a]pyridine derivatives, like 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine, as potential agents for imaging β-amyloid plaques in Alzheimer’s disease. These compounds have been evaluated for their binding affinity to amyloid plaques, and their potential as radioligands in positron emission tomography (PET) imaging of Alzheimer’s disease (Zeng et al., 2006).

Molecular Structure and DFT Study

The structural and physicochemical properties of compounds like 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, which are closely related to 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine, have been investigated. These studies involve the use of density functional theory (DFT) for molecular structure optimization and understanding electronic transitions, which can contribute to the development of novel organic compounds (Qin et al., 2019).

Bioorganic and Medicinal Applications

The bioorganic and medicinal potential of imidazo[1,2-a]pyridine derivatives, including the 2-(4-Fluorophenyl) variant, has been a subject of investigation. These studies focus on synthesizing and characterizing novel derivatives for potential applications in medicinal chemistry, such as anti-inflammatory and analgesic agents. This underscores the compound's relevance in pharmaceutical research (Farag et al., 2012).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally known for their ability to interact with biological targets through various mechanisms, including direct binding, inhibition, or modulation .

Biochemical Pathways

Imidazo[1,2-a]pyridines, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Compounds within the imidazo[1,2-a]pyridine class are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQKQZDRUQNOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363679 | |

| Record name | 2-(4-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478040-44-7 | |

| Record name | 2-(4-fluorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

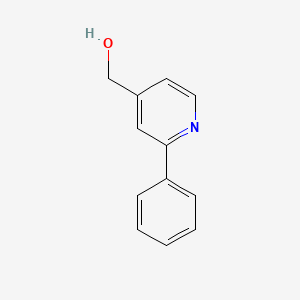

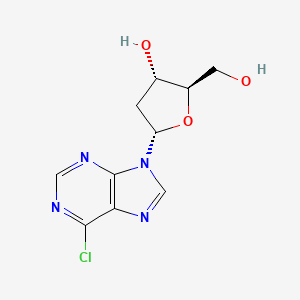

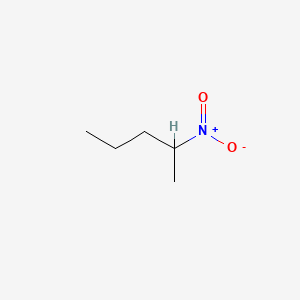

![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)

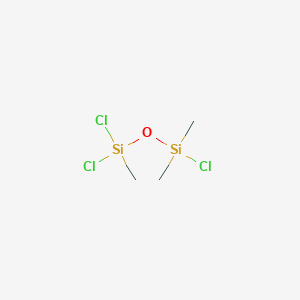

![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)